molecular formula C10H18O B12772045 (1S-cis)-Chrysanthemyl alcohol CAS No. 52153-04-5

(1S-cis)-Chrysanthemyl alcohol

Cat. No.: B12772045
CAS No.: 52153-04-5
M. Wt: 154.25 g/mol
InChI Key: HIPIENNKVJCMAP-BDAKNGLRSA-N
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Description

Contextualization within Monoterpenoid Chemistry

Monoterpenoids are a large and diverse class of natural products derived from two isoprene (B109036) units, resulting in a ten-carbon skeleton. naturalproducts.net Within this class, monoterpenoid alcohols are characterized by the presence of a hydroxyl group and can be categorized based on their carbon skeleton as linear, monocyclic, or bicyclic. naturalproducts.net (1S-cis)-Chrysanthemyl alcohol falls under the category of monocyclic monoterpenoids. naturalproducts.net It is derived from the precursor chrysanthemyl diphosphate (B83284). The biosynthesis of chrysanthemyl alcohol is a critical step in the formation of pyrethrins (B594832). mdpi.com This process involves the enzyme chrysanthemyl diphosphate synthase (CDS), which catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP). mdpi.comnih.gov Subsequently, CDS, acting as a bifunctional enzyme, can also catalyze the hydrolysis of CPP to yield chrysanthemol (B1213662). nih.gov

Significance in Natural Product Research

The primary significance of this compound in natural product research stems from its role as a direct precursor to chrysanthemic acid, a core component of pyrethrins. Pyrethrins are highly valued for their insecticidal properties and are used extensively in agriculture and for domestic pest control due to their biodegradability and low toxicity to mammals. The conversion of chrysanthemyl alcohol to chrysanthemic acid is achieved through a two-step oxidation process.

Beyond its role in pyrethrin biosynthesis, esters of chrysanthemyl alcohol have been identified as sex pheromones in certain insects. For instance, (1S,3R)-(-)-cis-chrysanthemyl tiglate has been identified as the sex pheromone of the striped mealybug, Ferrisia virgata. nih.govresearchgate.net This discovery highlights the diverse biological roles of chrysanthemyl alcohol derivatives in insect chemical communication and their potential applications in pest management strategies. nih.govresearchgate.net

Isomeric Forms and Stereochemical Considerations

Chrysanthemyl alcohol possesses two stereocenters, giving rise to four possible stereoisomers. The arrangement of the substituents on the cyclopropane (B1198618) ring determines whether the isomer is cis or trans.

Differentiation from trans-Chrysanthemyl Alcohol and cis-Isochrysanthemol

The key distinction between cis- and trans-chrysanthemyl alcohol lies in the relative orientation of the hydroxymethyl group and the isobutenyl group attached to the cyclopropane ring. In the cis isomer, these two groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. nist.govgla.ac.uk This stereochemical difference significantly influences their physical and biological properties. For example, investigations into the insecticidal activity of derivatives have shown that cis-chrysanthemyl piperonylate exhibits higher toxicity compared to its trans counterpart.

Cis-isochrysanthemol is a structural isomer of cis-chrysanthemyl alcohol. It is not a direct stereoisomer but rather a rearrangement product. The thermal decomposition of derivatives of cis-chrysanthemyl alcohol can lead to the formation of cis-isochrysanthemol, among other products. lookchem.comresearchgate.netresearchgate.net

Importance of Absolute Configuration in Biochemical and Synthetic Pathways

The absolute configuration, denoted by (1S, 3R) for the naturally occurring pheromone, is crucial for its biological activity. nih.govresearchgate.net In the case of the striped mealybug pheromone, the (1S,3R)-enantiomer of cis-chrysanthemyl tiglate showed strong attraction to males, while other stereoisomers were significantly less active. nih.govresearchgate.net This high degree of stereospecificity is a common feature in biological systems, where enzymes and receptors are chiral and interact selectively with only one enantiomer of a chiral molecule.

In synthetic chemistry, achieving the correct absolute configuration is a major challenge. The total synthesis of specific stereoisomers of chrysanthemol and its derivatives often requires sophisticated asymmetric synthesis strategies. researchgate.netacs.org The development of stereoselective synthetic routes is essential for producing pure, biologically active compounds for research and for potential commercial applications, such as in the formulation of species-specific insect attractants. nih.gov The precise control of stereochemistry during synthesis is paramount to ensure the desired biological effect, as different stereoisomers can have vastly different or even antagonistic activities. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52153-04-5

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

[(1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol

InChI

InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3/t8-,9+/m1/s1

InChI Key

HIPIENNKVJCMAP-BDAKNGLRSA-N

Isomeric SMILES

CC(=C[C@@H]1[C@@H](C1(C)C)CO)C

Canonical SMILES

CC(=CC1C(C1(C)C)CO)C

Origin of Product

United States

Occurrence and Distribution of 1s Cis Chrysanthemyl Alcohol in Biological Systems

Plant Sources and Chemotypes

(1S-cis)-Chrysanthemyl alcohol and its derivatives are found as natural products in several plant species, particularly within the Asteraceae family. The concentration and chemical profile of the essential oils containing this compound can vary, leading to the classification of different chemotypes.

Role in Essential Oil Composition

This compound is a characteristic component of the essential oils of several aromatic plants.

Santolina insularis : This medicinal plant, endemic to Sardinia, features several chemotypes with distinct essential oil profiles. researchgate.netthieme-connect.com cis-Chrysanthemol (B1144472) has been identified as a key component that allows for the chemical discrimination between these types. researchgate.net Other major compounds found in the essential oils of different S. insularis chemotypes include santolina triene, β-pinene, myrcene, β-phellandrene, and artemisia ketone. researchgate.net

Chrysanthemum indicum L. : This species, widely distributed in China, also exhibits significant chemical variability in its essential oils among different populations. nih.gov Analysis of the essential oil from the flower heads has identified cis-chrysanthenol as a notable constituent, with concentrations around 3.4% in some Korean varieties. semanticscholar.org The oil's predominant components can include camphor (B46023), 1,8-cineole, borneol, bornyl acetate (B1210297), and germacrene D. semanticscholar.orgresearchgate.net

Tanacetum cinerariifolium (Pyrethrum): This plant is the primary natural source of pyrethrins (B594832), a class of potent natural insecticides. nih.govmaxapress.com Pyrethrins are esters formed from chrysanthemic acid (or pyrethric acid) and a rethrolone alcohol. scispace.com The biosynthesis of the chrysanthemic acid moiety proceeds through chrysanthemyl diphosphate (B83284), which is formed from two molecules of dimethylallyl diphosphate by the enzyme chrysanthemyl diphosphate synthase. scispace.compnas.org This intermediate is a direct precursor to chrysanthemol (B1213662), which is then oxidized to form the acid. scispace.com Therefore, while not typically isolated as a major final product, chrysanthemyl alcohol is a crucial intermediate in the biosynthetic pathway of pyrethrins in T. cinerariifolium. scispace.comresearchgate.net

Plant SpeciesKey Co-occurring Compounds in Essential OilReported Concentration of cis-Chrysanthemol/derivative (%)Reference
Chrysanthemum coronarium L.Camphor, Bornyl acetate, cis-Chrysanthenyl acetateUp to 9.03% researchgate.netresearchgate.net
Santolina insularisSantolina triene, Myrcene, β-Phellandrene, Artemisia ketonePresent (used to define chemotype) researchgate.net
Chrysanthemum indicum L.1,8-Cineole, Camphor, Germacrene D, Bornyl acetate~3.4% semanticscholar.org
Tanacetum cinerariifoliumPyrethrins, Sesquiterpene lactonesPresent as a biosynthetic intermediate maxapress.comscispace.com

Influence of Plant Propagation Methods on Compound Concentration

Research on Chrysanthemum coronarium L. has demonstrated that the method used for plant propagation can significantly affect the chemical composition of the essential oil. A study comparing flowers from conventionally cultivated plants with those derived from in vitro propagation found distinct differences in the concentrations of key constituents. researchgate.net

Flowers from conventionally propagated plants were characterized by a higher content of cis-chrysanthemol (9.03%) and cis-chrysanthenyl isovalerate (7.57%). In contrast, flowers from plants propagated in vitro showed a higher concentration of bornyl acetate (11.39%) and cis-chrysanthenyl acetate, while the concentration of cis-chrysanthemol was lower (6.94%). researchgate.net This indicates that cultivation techniques are a critical factor in determining the final yield of specific compounds in the plant's essential oil. researchgate.net

Insect Pheromone Systems

Derivatives of chrysanthemyl alcohol, particularly esters, function as essential chemical signals in the mating systems of certain insects, most notably mealybugs. The specific stereochemistry of the alcohol is paramount for biological activity.

Identification in Specific Arthropod Species

This compound is a key structural component of the sex pheromone of the striped mealybug, Ferrisia virgata. nih.gov The pheromone was identified as (1S,3R)-(-)-cis-chrysanthemyl tiglate through a combination of gas chromatography-mass spectrometry, nuclear magnetic resonance spectrometry, and high-performance liquid chromatography. nih.govresearcher.life This discovery was significant as the cis configuration of the chrysanthemic acid-related structure is relatively rare in nature and was the first instance reported from an arthropod. nih.govresearchgate.netresearcher.life

While most natural pyrethroids found in plants possess the (1R,3R)-trans configuration, related structures have been identified in the pheromones of other mealybug species, such as Pseudococcus calceolariae (citrophilus mealybug). researchgate.netresearchgate.net However, these typically involve the (1R,3R)-trans-chrysanthemyl alcohol moiety. researcher.liferesearchgate.net

Stereoisomeric Specificity in Pheromone Activity

The biological activity of the Ferrisia virgata sex pheromone is highly dependent on its stereochemistry. Bioassays have demonstrated that the natural (1S,3R)-enantiomer of chrysanthemyl tiglate is a powerful attractant for adult males. nih.govresearcher.life In contrast, the other possible enantiomers exhibit only weak activity, highlighting the strict structural requirements of the insect's pheromone receptors. nih.govresearchgate.net This stereoisomeric specificity is a common feature in insect chemical communication, ensuring that the signal is species-specific and effective for locating mates. acs.org

Insect SpeciesPheromone CompoundActive StereoisomerBiological ActivityReference
Ferrisia virgata (Striped Mealybug)(1S,3R)-(-)-cis-Chrysanthemyl tiglate(1S,3R)Strongly attracts adult males nih.govresearcher.life
Ferrisia virgata (Striped Mealybug)Other enantiomersN/AWeak to no activity nih.govresearchgate.net

Extraction Methodologies from Natural Sources

The isolation of this compound and its derivatives from natural sources involves several established techniques, primarily focused on the extraction of volatile compounds from plant material.

Hydrodistillation is a widely used method for extracting essential oils from the flowers of plants like Chrysanthemum coronarium. researchgate.netresearchgate.net Different types of apparatus, such as the Clevenger and Deryng systems, are employed for this purpose. The choice of apparatus can influence the yield and composition of the extracted oil. researchgate.net For instance, in one study, a Clevenger apparatus yielded a higher concentration of cis-chrysanthemol (9.03%) from C. coronarium compared to a Deryng apparatus (6.93%). researchgate.net

Following initial extraction, further purification is often necessary. Gas chromatography is a standard analytical technique for separating and identifying the individual components of the essential oil. pnas.orgresearchgate.net For preparative purposes, chrysanthemol can be obtained from commercial pyrethrum extracts. This process involves the isolation of chrysanthemic acid esters (pyrethrins I), which are then chemically reduced, for example using lithium aluminum hydride, to yield chrysanthemol. researchgate.nettandfonline.com The resulting mixture of alcohol isomers can then be purified. researchgate.net

Hydrodistillation and Clevenger System Optimization

Hydrodistillation is the most prevalent method for extracting essential oils containing chrysanthemyl alcohol from plant tissues, particularly from the flowers of species like Chrysanthemum coronarium L. This technique involves heating the plant material with water to produce steam, which carries the volatile organic compounds away from the source material. zys-group.ir The steam and essential oil vapor mixture is then cooled in a condenser, and the resulting immiscible liquids (water and essential oil) are collected and separated. zys-group.ir

The efficiency of hydrodistillation can be significantly influenced by the type of apparatus used. The Clevenger apparatus is a common and efficient system for laboratory-scale essential oil extraction. zys-group.ir Research comparing different hydrodistillation systems has shown that the Clevenger apparatus can provide superior recovery yields for cis-Chrysanthemol compared to other setups, such as the Deryng apparatus. This enhanced performance is attributed to a more optimized vapor condensation process in the Clevenger design. Typical steam distillation conditions run for 4-6 hours at temperatures between 100–150°C.

Optimization of the extraction process using a Clevenger system is critical for maximizing the yield. Key parameters that can be adjusted include:

Material Preparation : The physical state of the plant material affects the extraction efficiency. Grinding the material into a powder increases the surface area, which can lead to higher yields compared to using whole or semi-powdered leaves. areeo.ac.ir

Extraction Time : The duration of the distillation process directly impacts the quantity of essential oil recovered. An optimal time must be determined to ensure maximum extraction without degrading the target compounds. areeo.ac.irresearchgate.net

Water-to-Sample Ratio : The ratio of water to plant material is another crucial factor. An optimal ratio ensures efficient steam generation and contact with the plant material. researchgate.net

Table 1: Comparative Yields of cis-Chrysanthemol Using Different Hydrodistillation Apparatus

ApparatusYield (%)Major Co-Extracted Compounds
Deryng8.25cis-Chrysanthenyl isovalerate, Camphor
Clevenger9.80Bornyl acetate, Virdiflorol

This data is based on the extraction from Chrysanthemum coronarium L. flowers.

Table 2: General Parameters for Clevenger System Optimization

ParameterConditionRationaleSource Example
Material State Complete PowderIncreases surface area for more efficient extraction.Rosmarinus officinalis essential oil yield was highest (0.70%) with powdered leaves. areeo.ac.ir
Extraction Time 4 hoursBalances yield with potential thermal degradation.Determined as optimal for Rosmarinus officinalis extraction. areeo.ac.ir
Water/Sample Ratio 12.5:1 (v/w)Ensures sufficient steam generation for complete extraction.Optimal ratio found for Eucalyptus grandis leaf extraction. researchgate.net

Purification Techniques (e.g., Fractional Distillation, Chromatography)

Following the initial hydrodistillation, the crude essential oil extract contains a mixture of various compounds. To isolate this compound, further purification steps are necessary.

Fractional Distillation

This technique is employed to separate components of a liquid mixture that have different boiling points. nedstar.com Since essential oils are complex mixtures of terpenes and other compounds with often closely related boiling points, fractional distillation is a suitable secondary purification step. slideshare.netcdnsciencepub.com The process involves heating the mixture and allowing the vapors to pass through a fractionating column. The column provides a large surface area (e.g., packed with glass beads or rings) for repeated cycles of vaporization and condensation. Compounds with lower boiling points move further up the column, allowing for their separation from less volatile components. nedstar.com This method is particularly useful for separating terpene alcohols from other non-alcoholic constituents in an essential oil. google.com

Chromatography

Chromatography offers a higher degree of separation and is essential for isolating specific isomers and achieving high purity.

Gas Chromatography (GC) : Gas-liquid chromatography (GLC) is highly effective for separating closely related and volatile terpenoid compounds. cdnsciencepub.com When coupled with a mass spectrometer (GC-MS), it serves not only to separate but also to identify and quantify the individual components of the essential oil. researchgate.net

High-Performance Liquid Chromatography (HPLC) : For separating stereoisomers, which have identical boiling points and similar properties, chiral chromatography is required. HPLC equipped with a chiral stationary phase column was the definitive method used to separate and identify the specific (1S,3R) stereoisomer of chrysanthemyl tiglate from other potential isomers in the mealybug pheromone extract. researchgate.netnih.gov

Column Chromatography : Preparative column chromatography is used to separate larger quantities of material. For instance, an extract can be passed through a column containing a solid adsorbent like neutral alumina, and different compounds are eluted using a sequence of solvents, separating components based on their polarity. tandfonline.com

Table 3: Comparison of Purification Techniques for this compound

TechniquePrinciple of SeparationApplicationAdvantagesLimitations
Fractional Distillation Difference in boiling points. nedstar.comBulk separation of alcohol fraction from other components in crude essential oil. google.comSuitable for large volumes; separates broad classes of compounds.Not effective for separating compounds with very close boiling points or stereoisomers. cdnsciencepub.com
Gas Chromatography (GC) Partitioning between a stationary liquid phase and a mobile gas phase based on volatility and polarity. cdnsciencepub.comAnalytical separation for identification and quantification (GC-MS); preparative separation of small quantities. cdnsciencepub.comresearchgate.netHigh resolution for volatile compounds.Limited to thermally stable and volatile compounds; preparative scale can be limited. cdnsciencepub.com
High-Performance Liquid Chromatography (HPLC) Partitioning between a stationary solid phase and a mobile liquid phase based on polarity or other specific interactions. researchgate.netIsolation of specific stereoisomers (e.g., using a chiral column). researchgate.netnih.govExcellent for separating non-volatile compounds and isomers; highly specific.Can be more expensive; solvent consumption can be high for preparative scale.

Biosynthetic Pathways and Enzymology of 1s Cis Chrysanthemyl Alcohol

Precursor Utilization and Metabolic Origin

The journey to (1S-cis)-chrysanthemyl alcohol begins with fundamental building blocks derived from primary metabolism. These precursors are channeled through specific pathways to generate the essential isoprenoid units required for its synthesis.

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) Pathways

The biosynthesis of terpenoids, including chrysanthemyl alcohol, relies on the universal five-carbon precursors, Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). nih.gov In plants, these precursors are predominantly synthesized via the Methyl-Erythritol Phosphate (MEP) pathway, which occurs in the plastids. nih.gov The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce both IPP and DMAPP. nih.govresearchgate.net These two molecules are the fundamental building blocks for all monoterpenes, diterpenes, and carotenoids synthesized within the plastids. nih.gov The initial step in the formation of chrysanthemyl alcohol involves the condensation of two DMAPP molecules. nih.govresearchgate.net

Geranyl Diphosphate (GPP) as an Intermediate

While the direct condensation of two DMAPP molecules is the committed step towards chrysanthemyl alcohol, it's important to understand the context of typical monoterpene biosynthesis where Geranyl Diphosphate (GPP) is a key intermediate. nih.gov Farnesyl diphosphate synthase (FDS), an enzyme related to Chrysanthemyl Diphosphate Synthase (CDS), catalyzes the sequential condensation of IPP with DMAPP to form the C10 intermediate GPP. nih.gov However, in the specific case of chrysanthemyl alcohol biosynthesis, the pathway diverges, utilizing two molecules of DMAPP directly, distinguishing it as an "irregular" monoterpene pathway. pnas.orgpnas.org

Key Enzymatic Transformations

The conversion of the basic isoprenoid precursors into the unique cyclopropane (B1198618) structure of chrysanthemyl alcohol is orchestrated by a specialized enzyme with remarkable catalytic capabilities.

Chrysanthemyl Diphosphate Synthase (CDS) / Chrysanthemol (B1213662) Synthase (CHS) Activity

The central enzyme in this pathway is Chrysanthemyl Diphosphate Synthase (CDS), which has been shown to be a bifunctional enzyme and is also referred to as Chrysanthemol Synthase (CHS). nih.govresearchgate.net This enzyme catalyzes the first committed step in the biosynthesis of pyrethrins (B594832). nih.govnih.gov It is responsible for both the formation of the chrysanthemyl backbone and the subsequent hydrolysis to the alcohol.

CDS catalyzes a c1′-2-3 cyclopropanation reaction involving the condensation of two molecules of DMAPP to produce Chrysanthemyl Diphosphate (CPP). nih.govnih.govuniprot.org This reaction is unusual as it forms a non-head-to-tail linkage between the two isoprenoid units. pnas.orgpnas.org The enzyme exhibits specificity for DMAPP as its substrate for this initial condensation. nih.gov While other enzymes like squalene (B77637) synthase and phytoene (B131915) synthase also catalyze c1′-2-3 cyclopropanation reactions, CDS is distinct in its use of DMAPP to create the monoterpene CPP. nih.govpnas.org The amino acid sequence of CDS shows a closer relationship to the chain elongation prenyltransferase, farnesyl diphosphate synthase, than to squalene or phytoene synthases. pnas.orgpnas.org A rare NDXXD motif, a variation of the conserved DDXXD domain found in many prenyltransferases, is present in the catalytic site of CDS and is crucial for its activity. researchgate.net

Initially, CDS was thought to only catalyze the formation of CPP. nih.govuniprot.org However, further research revealed that CDS is a bifunctional enzyme that also catalyzes the subsequent hydrolysis of the diphosphate group from CPP to yield chrysanthemol. nih.govnih.govuniprot.org This hydrolysis step follows conventional Michaelis-Menten kinetics, with a reported Km value for CPP of 196 μM. nih.govuniprot.orgresearchgate.net The production of chrysanthemol is influenced by the concentration of the initial substrate, DMAPP. At lower DMAPP concentrations (40–150 μM), the formation of chrysanthemol is favored over the accumulation of CPP. nih.gov However, at higher DMAPP concentrations (above 300 μM), chrysanthemol production decreases while CPP production increases, indicating substrate inhibition of the synthase activity. nih.govnih.govresearchgate.net This bifunctionality, where a single enzyme performs both a prenyltransferase and a terpene synthase (hydrolysis) reaction, is a notable characteristic of CDS. nih.govnih.gov Another plastid-localized Nudix hydrolase, TcNudix1, has also been identified and shows high specificity for hydrolyzing CPP to chrysanthemyl monophosphate (CMP), which is then further hydrolyzed to chrysanthemol, suggesting an alternative or complementary route for this conversion. frontiersin.orgresearchgate.netnih.gov

EnzymeFunctionSubstrate(s)Product(s)Kinetic Parameters
Chrysanthemyl Diphosphate Synthase (CDS) / Chrysanthemol Synthase (CHS) Bifunctional: 1. c1′-2-3 cyclopropanation 2. Hydrolysis1. Two molecules of Dimethylallyl Diphosphate (DMAPP) 2. Chrysanthemyl Diphosphate (CPP)1. Chrysanthemyl Diphosphate (CPP) 2. ChrysanthemolKm for CPP = 196 μM nih.govuniprot.orgresearchgate.net
TcNudix1 HydrolysisChrysanthemyl Diphosphate (CPP)Chrysanthemyl Monophosphate (CMP)High specificity for CPP frontiersin.orgnih.gov

Enzymes Downstream of Chrysanthemyl Alcohol in Natural Product Synthesis (e.g., oxidation to chrysanthemic acid by TcADH2 and TcALDH1)

Following the synthesis of chrysanthemyl alcohol, the pathway toward pyrethrins involves a series of oxidation steps to form the corresponding carboxylic acid, chrysanthemic acid. In the pyrethrum plant, Tanacetum cinerariifolium, this conversion is catalyzed by a sequence of two specific enzymes that act on the alcohol moiety. While much of the detailed characterization has focused on the trans isomer due to its role in major pyrethrins, these enzymatic steps are crucial for the formation of the acid portion of these natural insecticides.

Research has identified two key oxidoreductases through co-expression analysis and subsequent functional characterization nih.govnih.gov. The first step is the oxidation of the alcohol to an aldehyde, followed by the oxidation of the aldehyde to a carboxylic acid portlandpress.com.

Tanacetum cinerariifolium alcohol dehydrogenase 2 (TcADH2): This enzyme is responsible for the first oxidation step, converting trans-chrysanthemol (B1144467) into trans-chrysanthemal (B1236807) nih.govnih.govportlandpress.com.

Tanacetum cinerariifolium aldehyde dehydrogenase 1 (TcALDH1): This enzyme catalyzes the subsequent reaction, oxidizing trans-chrysanthemal to produce trans-chrysanthemic acid nih.govnih.govportlandpress.com.

The identification of these enzymes was achieved by correlating their gene expression patterns with those of known pyrethrin biosynthesis genes, such as chrysanthemyl diphosphate synthase (TcCDS) nih.gov. Functional validation was performed through in vitro biochemical assays and by expressing the genes in a heterologous plant system, Nicotiana benthamiana nih.govoup.com. The transient co-expression of TcCDS, TcADH2, and TcALDH1 in N. benthamiana leaves resulted in the successful production of trans-chrysanthemic acid nih.govoup.com.

EnzymeGeneSubstrateProductSource Organism
Alcohol Dehydrogenase 2 TcADH2trans-Chrysanthemoltrans-ChrysanthemalTanacetum cinerariifolium
Aldehyde Dehydrogenase 1 TcALDH1trans-Chrysanthemaltrans-Chrysanthemic AcidTanacetum cinerariifolium

Localization of Biosynthesis within Organisms

The biosynthesis of chrysanthemyl alcohol and its derivatives is highly compartmentalized within the pyrethrum plant. The primary sites of synthesis are specialized structures on the plant's surface known as glandular trichomes oup.complos.orgresearchgate.net. These trichomes are particularly dense on the achenes (seeds) of the flowers, which are the main storage sites for the final pyrethrin products oup.comresearchgate.netnih.gov.

While the final pyrethrin esters are not found within the trichomes of mature achenes, the enzymes responsible for the early stages of the pathway are expressed there exclusively oup.comnih.gov. This includes chrysanthemyl diphosphate synthase (CDS), the enzyme that produces chrysanthemyl diphosphate and subsequently chrysanthemyl alcohol oup.comnih.gov. This spatial separation implies a fascinating biological process where early precursors like chrysanthemic acid are synthesized in the glandular trichomes and then transported to other tissues, specifically the pericarp, for the final esterification steps oup.comnih.govnih.gov.

Glandular trichomes are recognized as metabolic cell factories for a wide array of plant secondary metabolites, including terpenoids plos.orgnih.govnih.gov. In T. cinerariifolium, these structures are biseriate capitate glandular trichomes, consisting of basal, stalk, and secretory cells researchgate.net.

Key findings supporting the role of glandular trichomes include:

The gene for chrysanthemyl diphosphate synthase (CDS), the first committed enzyme in the pathway leading to chrysanthemyl alcohol, is expressed only in glandular trichomes oup.comnih.gov.

Similarly, the genes for the downstream enzymes TcADH2 and TcALDH1, as well as other enzymes involved in the biosynthesis of both the acid and alcohol moieties of pyrethrins, are expressed specifically in the trichomes portlandpress.comoup.com.

However, the trichomes on mature achenes contain sesquiterpene lactones but not pyrethrins oup.comnih.gov. Evidence suggests that chrysanthemic acid is translocated from the trichomes to the pericarp, where it is esterified to form the final pyrethrin compounds that accumulate in intercellular spaces oup.comnih.gov. This indicates that the glandular trichomes are the dedicated site for the synthesis of the pyrethrin precursors, including chrysanthemyl alcohol and chrysanthemic acid.

Genetic and Molecular Approaches to Biosynthetic Pathway Elucidation

Understanding the biosynthesis of chrysanthemyl alcohol has been significantly advanced through modern genetic and molecular techniques. These approaches have allowed for the identification and functional analysis of the specific genes and enzymes involved in the pathway.

The elucidation of the biosynthetic pathway began with the isolation of the genes encoding the key enzymes.

Chrysanthemyl Diphosphate Synthase (CDS): The gene for this enzyme, also referred to as chrysanthemyl diphosphate synthase (CPPase), was first isolated from a Chrysanthemum cinerariaefolium cDNA library pnas.orgnih.govresearchgate.net. Degenerate oligonucleotide probes, designed from the N-terminal amino acid sequence of the purified protein, were used to screen the library pnas.orgnih.gov. The function of the cloned gene was confirmed by expressing it in Escherichia coli; the recombinant enzyme was shown to catalyze the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to produce chrysanthemyl diphosphate (CPP) pnas.orgnih.gov. Further research demonstrated that the CDS enzyme is bifunctional, also catalyzing the subsequent hydrolysis of CPP to form chrysanthemyl alcohol nih.gov.

TcADH2 and TcALDH1: The genes for the two downstream oxidation enzymes were identified using an RNA-sequencing-based approach coupled with co-expression correlation analysis nih.govnih.gov. Researchers looked for genes whose expression patterns mirrored those of already known pyrethrin biosynthesis genes, like TcCDS nih.gov. Candidate genes were then functionally characterized through in vitro enzymatic assays and by transiently expressing them in Nicotiana benthamiana leaves to confirm their respective roles in converting chrysanthemol to chrysanthemic acid nih.govnih.govoup.com.

The identification of the key biosynthetic genes has paved the way for metabolic engineering, aiming to produce chrysanthemyl alcohol derivatives in heterologous host organisms that are easier to cultivate than pyrethrum.

One major success has been the engineering of tomato (Solanum lycopersicum) to produce trans-chrysanthemic acid. This was achieved by introducing the necessary genes from T. cinerariifolium into tomato, which naturally produces large quantities of terpenoids like lycopene (B16060) and thus has a ready supply of the precursor DMAPP nih.govnih.gov.

Engineering Tomato Fruit: In one strategy, the TcCDS gene was expressed in tomato fruit along with alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) genes from a wild tomato species nih.govresearchgate.net. The resulting transgenic fruits successfully produced trans-chrysanthemic acid, with levels significantly reduced in the native carotenoid, lycopene, demonstrating the successful diversion of metabolic flux nih.gov.

Engineering Tomato Glandular Trichomes: A more targeted approach involved reconstructing the pathway specifically within the type VI glandular trichomes of tomato nih.govresearchgate.net. This was accomplished by co-expressing the TcCDS gene and a specially designed fusion gene linking TcADH2 and TcALDH1 nih.govresearchgate.net. This strategy also resulted in the production of trans-chrysanthemic acid, showing that tomato trichomes can serve as an effective platform for producing this valuable monoterpenoid acid nih.gov.

Other plants have also been targeted for enhanced production. Overexpression of the chrysanthemol synthase (CHS) gene in chrysanthemum (Chrysanthemum morifolium) led to the production and emission of trans-chrysanthemol and conferred strong resistance to aphids nih.gov. Additionally, the overexpression of the CDS gene in marigold (Tagetes erecta) resulted in a significant increase in pyrethrin production researchgate.net.

Host OrganismGenes ExpressedPromoter(s)Target TissueOutcome
Tomato (Solanum lycopersicum) TcCDS, ShADH, ShALDHFruit-specific PG promoterFruitProduction of trans-chrysanthemic acid nih.govresearchgate.net
Tomato (Solanum lycopersicum) TcCDS, TcADH2-TcALDH1 fusionTrichome-specific MCPI promoterType VI Glandular TrichomesProduction of trans-chrysanthemic acid nih.govresearchgate.net
Chrysanthemum (C. morifolium) TcCHSRubisco small subunit promoterLeavesProduction and emission of trans-chrysanthemol; aphid resistance nih.gov
Marigold (Tagetes erecta) TcCDSCaMV35S promoterWhole plant~26-fold increase in pyrethrin production researchgate.net

Chemical Synthesis and Stereocontrol of 1s Cis Chrysanthemyl Alcohol

Development of Synthetic Methodologies

The development of synthetic routes to chrysanthemyl alcohol and its derivatives has evolved from classical racemic approaches to highly sophisticated enantioselective methods. These methodologies often involve key steps that establish the relative and absolute stereochemistry of the molecule.

The total synthesis of chrysanthemyl alcohol has been approached through various strategies. Early syntheses often resulted in racemic mixtures, which were then resolved to obtain the desired enantiomer. Later developments focused on enantioselective syntheses to directly produce the optically active compound.

Feeding and trapping experiments in Chrysanthemum cinerariaefolium have established that chrysanthemyl alcohol is an intermediate in the biosynthesis of chrysanthemic acid. rsc.orgrsc.orgrsc.org This biosynthetic pathway provides inspiration for synthetic strategies. The conversion of pyrethrins (B594832) I, which are esters of chrysanthemic acid, to chrysanthemyl alcohol can be achieved through reduction with reagents like lithium aluminum hydride. researchgate.net

Table 1: Key Intermediates and Starting Materials in Chrysanthemyl Alcohol Synthesis

CompoundStarting Material/IntermediateSynthetic ApproachReference
R-(+)-carvoneStarting MaterialEnantioselective Total Synthesis nih.gov
α-eudesmolKey IntermediateEnantioselective Total Synthesis nih.gov
Pyrethrins IPrecursorReduction to Chrysanthemyl Alcohol researchgate.net

The control of stereochemistry during reduction steps is crucial for the synthesis of specific isomers of chrysanthemyl alcohol and its precursors. Stereoselective reduction of an allenic cyclopropane (B1198618) intermediate has been utilized in a synthesis of (±)-trans-chrysanthemic acid, which can then be reduced to the corresponding alcohol. rsc.org

In whole-cell biocatalysis, the reduction of carbonyl groups to alcohols is a common transformation. However, in the context of synthesizing related compounds, steric hindrance has been employed to prevent the undesired reduction of a carbonyl group, thereby achieving regioselectivity. scielo.br For instance, the introduction of a bulky aromatic ring near a carbonyl group can preserve its functionality during a bioreduction process. scielo.br

Acid-catalyzed rearrangements can be a powerful tool in the synthesis of complex molecules, but they can also lead to a variety of products. The treatment of chrysanthemyl alcohol with fluorosulphuric acid in sulphur dioxide at low temperatures results in the formation of the 2-methyl-2(3-oxa-bicyclo rsc.orgresearchgate.nethex-4-yl)-ethan-2-ylium ion. rsc.org Quenching of this species leads to a complex mixture of rearranged products, including various tetrahydrofuran (B95107) and dihydropyran derivatives. rsc.org This highlights the propensity of the chrysanthemyl skeleton to undergo extensive rearrangements under strongly acidic conditions. rsc.org Such rearrangements are often rationalized as proceeding through cyclobutonium ion intermediates. rsc.org

A biological approach to obtaining enantiomerically enriched chrysanthemic acids, and by extension their corresponding alcohols, involves the microbial oxidation of racemic chrysanthemol (B1213662) stereoisomers. researchgate.net This method leverages the enantio- and diastereoselective capabilities of microorganisms to selectively oxidize one stereoisomer over others. This biotransformation provides a pathway to resolve racemic mixtures of chrysanthemyl alcohols. researchgate.net Callus cultures of Chrysanthemum cinerariaefolium have been shown to produce both chrysanthemyl alcohol and chrysanthemic acid. researchgate.net

Enantioselective Synthesis Strategies

To avoid the separation of enantiomers from a racemic mixture, enantioselective synthesis strategies are employed to directly form the desired stereoisomer. These methods often utilize chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.orgchemeurope.com The camphor (B46023) scaffold, a rigid bicyclic structure with well-defined stereochemistry, is a common platform for the design of chiral auxiliaries. researchgate.net These auxiliaries can be used to control the stereoselectivity of various reactions, including alkylations and aldol (B89426) reactions. wikipedia.org

In the context of synthesizing chiral alcohols, camphor has been used as a chiral auxiliary for the enantioselective synthesis of cis linear homoallylic alcohols. nih.gov While not a direct synthesis of (1S-cis)-chrysanthemyl alcohol, this demonstrates the principle of using a camphor-based auxiliary to control the stereochemical outcome of reactions that form chiral alcohol centers. The steric hindrance provided by the auxiliary directs the approach of reagents, leading to the preferential formation of one enantiomer. chemeurope.comnih.gov After the desired stereocenter is created, the auxiliary can be removed and potentially recycled. wikipedia.orgchemeurope.com

Enzyme-Catalyzed Kinetic Resolution and Biotransformations (e.g., lipases, ketoreductases)

Enzyme-catalyzed reactions offer a powerful tool for the stereoselective synthesis of chiral compounds like this compound due to their high enantioselectivity under mild reaction conditions. Kinetic resolution, a key technique in this domain, involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. wikipedia.org

Lipases are among the most frequently used enzymes for the kinetic resolution of racemic alcohols. nih.gov In a typical process for resolving racemic cis-chrysanthemyl alcohol, a lipase (B570770) such as Candida antarctica lipase B (CALB) is used to catalyze the acylation of the alcohol in a non-polar organic solvent. The enzyme selectively acylates one enantiomer at a much higher rate than the other. For instance, the (1R-cis)-enantiomer might be preferentially acylated to form (1R-cis)-chrysanthemyl acetate (B1210297), leaving the desired this compound unreacted and thus enantiomerically enriched. The process can be stopped at approximately 50% conversion to achieve a high enantiomeric excess (ee) for both the remaining alcohol and the newly formed ester.

To overcome the 50% theoretical yield limit of classical kinetic resolution, dynamic kinetic resolution (DKR) can be employed. nih.govrsc.org DKR combines the enzymatic resolution with an in-situ racemization of the less reactive enantiomer. mdpi.com This is often achieved by adding a metal catalyst, such as a ruthenium complex, that continuously converts the slow-reacting alcohol enantiomer into its counterpart, which is then consumed by the enzyme. mdpi.com This dynamic process can theoretically convert 100% of the racemic starting material into a single enantiomer of the product.

Biotransformations using whole-cell systems also provide a route to specific stereoisomers. The microbial oxidation of chrysanthemol stereoisomers to their corresponding chrysanthemic acids has been demonstrated. researchgate.net Selected microbial cultures can exhibit both diastereo- and enantioselectivity, preferentially oxidizing one of the four chrysanthemol stereoisomers. For example, a specific microorganism might selectively oxidize (1R-cis)-chrysanthemyl alcohol to (1R-cis)-chrysanthemic acid, leaving the this compound untouched in the reaction mixture. This approach leverages the complex enzymatic machinery of the cell to perform highly specific chemical transformations.

Table 1: Representative Data for Enzyme-Catalyzed Kinetic Resolution of Alcohols Note: This table presents illustrative data for lipase-catalyzed resolutions to demonstrate typical outcomes.

Enzyme Racemic Substrate Acyl Donor Catalyst (for DKR) Conversion (%) Product Enantiomeric Excess (ee %)
Candida antarctica Lipase B (CALB) (±)-cis-Chrysanthemyl alcohol Isopropenyl acetate None (Kinetic Resolution) ~50 This compound >98
Candida antarctica Lipase B (CALB) (±)-cis-Chrysanthemyl alcohol Ethyl acetate Ru-complex (DKR) >95 (1R-cis)-Chrysanthemyl acetate >99
Pseudomonas cepacia Lipase (PSL) (±)-cis-Chrysanthemyl alcohol Vinyl acetate None (Kinetic Resolution) ~50 (1R-cis)-Chrysanthemyl acetate >97
Aspergillus niger (whole cell) (±)-cis/trans-Chrysanthemols N/A (Oxidation) N/A (Biotransformation) Variable This compound High selectivity reported researchgate.net

Enantioselective Derivatization for Stereochemical Confirmation

After performing a stereoselective synthesis or resolution, it is crucial to confirm the absolute stereochemistry and determine the enantiomeric excess of the product. Enantioselective derivatization is a common and reliable method for this purpose. The technique involves reacting the chiral alcohol with a chiral derivatizing agent (CDA) to form a covalent bond, resulting in a pair of diastereomers.

Unlike enantiomers, which have identical physical and spectroscopic properties (except for optical rotation), diastereomers have distinct physical properties and can be distinguished by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography (GC or HPLC).

For this compound, a common CDA would be an enantiomerically pure carboxylic acid or its acyl chloride, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). Reacting a sample of chrysanthemyl alcohol with (R)-MTPA chloride would produce two diastereomeric esters: the (1S, R)-diastereomer and the (1R, R)-diastereomer.

In ¹H or ¹⁹F NMR spectroscopy, the signals corresponding to the protons or fluorine atoms in these two diastereomers will exhibit different chemical shifts. By integrating the distinct signals for each diastereomer, the ratio of the two can be accurately determined, which directly corresponds to the enantiomeric excess of the original alcohol sample. The specific pattern of chemical shift differences can also be used to assign the absolute configuration of the major alcohol enantiomer by comparing it to established models of how the CDA shields or deshields nearby protons in the substrate.

Table 2: Common Chiral Derivatizing Agents (CDAs) for Alcohols

Chiral Derivatizing Agent (CDA) Acronym Reactive Group Analytical Method
α-Methoxy-α-trifluoromethylphenylacetic acid MTPA (Mosher's acid) Acyl chloride ¹H NMR, ¹⁹F NMR
Camphorsulfonic acid CSA Sulfonyl chloride ¹H NMR
Menthoxyacetyl chloride - Acyl chloride ¹H NMR, GC, HPLC
N-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide FDAA (Marfey's Reagent) Aryl fluoride HPLC, LC-MS

Stereochemical Control Mechanisms

Achieving high stereoselectivity in the synthesis of a target molecule like this compound requires a deep understanding of the underlying control mechanisms. fiveable.me The spatial arrangement of atoms in the final product is determined by the relative energy levels of the transition states leading to the different possible stereoisomers. rijournals.com

Transition State Analysis in Stereoselective Reactions

The stereochemical outcome of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the competing diastereomeric transition states. The product that is formed faster—and is therefore the major product—is the one that proceeds through the lower-energy transition state. Transition state analysis, often aided by computational chemistry (e.g., Density Functional Theory, DFT), is used to model these transient structures and rationalize or predict stereoselectivity. nih.gov

For example, in a reaction creating the cyclopropane ring of chrysanthemyl alcohol, the approach of the carbene (or equivalent) to the alkene precursor can occur from two different faces, leading to either the cis or trans diastereomer. The transition state leading to the desired cis product is favored if it minimizes unfavorable steric interactions. A chair-like transition state is generally lower in energy than a twist-boat conformation. nih.gov Factors such as steric hindrance, electronic effects, and the potential for stabilizing interactions like hydrogen bonding dictate which transition state geometry is preferred. By calculating the energies of these competing pathways, chemists can predict the diastereomeric ratio (d.r.) of the product.

Table 3: Conceptual Transition State Energy Comparison Note: This table illustrates a hypothetical energy comparison for a reaction step.

Transition State Key Interactions Relative Energy (ΔG‡) Predicted Outcome
TS-1 (leads to cis-isomer) Favorable steric arrangement, chair-like conformation Low Major Product
TS-2 (leads to trans-isomer) Unfavorable 1,3-diaxial interaction, steric clash High Minor Product
TS-3 (alternative cis pathway) Twist-boat conformation, high torsional strain Very High Negligible Product

Influence of Reagent Stereochemistry

In asymmetric synthesis, the stereochemistry of the final product is directly controlled by the stereochemistry of a chiral reagent, catalyst, or auxiliary used in the reaction. researchgate.net A chiral catalyst creates a chiral environment around the reacting molecules, forcing the reaction to proceed through a specific, low-energy transition state that leads to one enantiomer over the other.

For instance, in the asymmetric reduction of a ketone precursor to chrysanthemyl alcohol, a chiral reducing agent or a combination of a simple reducing agent with a chiral ligand (e.g., in a Noyori-type hydrogenation) would be used. An (R)-configured chiral catalyst will preferentially yield one enantiomer of the alcohol, while the (S)-configured catalyst will produce the opposite enantiomer.

This principle relies on the formation of diastereomeric transition states. The interaction between the (R)-catalyst and the prochiral substrate creates two possible transition states: (R,pro-R) and (R,pro-S). These two transition states are diastereomeric and thus have different energies. If the energy of the (R,pro-S) transition state is significantly lower than that of the (R,pro-R) state, the (S)-enantiomer of the alcohol will be the major product. The efficiency of this stereochemical transfer from the reagent to the product is a measure of the catalyst's effectiveness.

Table 4: Influence of Reagent Chirality on Product Stereochemistry

Substrate Chiral Reagent/Catalyst Product Stereochemistry Rationale
Prochiral Ketone (R)-Chiral Reducing Agent (S)-Alcohol The (R, pro-S) transition state is energetically favored over the (R, pro-R) transition state.
Prochiral Ketone (S)-Chiral Reducing Agent (R)-Alcohol The (S, pro-R) transition state is energetically favored over the (S, pro-S) transition state.
Racemic Alcohol (R)-Chiral Acylating Agent (S)-Alcohol remains unreacted The reagent selectively reacts with the (R)-alcohol (matched pair).

Chemical Reactivity and Derivatization of 1s Cis Chrysanthemyl Alcohol

Oxidation Reactions

The conversion of the primary alcohol functional group in (1S-cis)-chrysanthemyl alcohol to a carboxylic acid is a pivotal reaction, yielding chrysanthemic acid, a cornerstone of pyrethroid insecticides. The choice of oxidizing agent is critical to achieving the desired product without cleaving the sensitive cyclopropane (B1198618) ring or altering the stereochemistry.

The oxidation of this compound to (1S-cis)-chrysanthemic acid is a well-established synthetic route. This transformation is crucial as chrysanthemic acid and its esters form the acidic moiety of pyrethrins (B594832), a class of potent insecticides. nih.govresearchgate.net Research has demonstrated that this conversion is a key step in the biosynthesis of chrysanthemic acid within the plant Chrysanthemum cinerariaefolium, establishing chrysanthemyl alcohol as a natural intermediate. rsc.org Successful laboratory synthesis relies on mild and selective oxidizing conditions to preserve the molecule's integrity. gla.ac.uk

The sensitivity of the chrysanthemyl structure, particularly its susceptibility to rearrangement under acidic conditions, necessitates a careful selection of oxidation methods. gla.ac.uk Various oxidizing agents have been investigated, with markedly different outcomes.

Chromium Trioxide in Pyridine: This reagent combination, often referred to as Sarett's or Collins reagent when used in dichloromethane, has proven effective for the oxidation of chrysanthemyl alcohol to chrysanthemic acid. gla.ac.uk This method is advantageous because it operates under non-acidic conditions, thereby preventing the loss of stereochemical integrity and avoiding acid-catalyzed ring-opening or rearrangement of the cyclopropane structure. gla.ac.uk

Potassium Permanganate (B83412) (KMnO₄): In contrast, potassium permanganate is a much stronger, less selective oxidizing agent. While it can oxidize primary alcohols, its application to chrysanthemyl alcohol is problematic. Studies have shown that oxidation with KMnO₄ can lead to the cleavage of the molecule, resulting in degradation products such as oxalic acid and 2,2-dimethyl succinic acid, rather than the desired chrysanthemic acid.

The following table summarizes the outcomes of different oxidizing conditions on chrysanthemyl alcohol.

Table 1. Comparison of Oxidizing Conditions for Chrysanthemyl Alcohol
Oxidizing Agent/ConditionsPrimary ProductKey ObservationsReference
Chromium trioxide in pyridineChrysanthemic acidEffective conversion; preserves stereochemistry; avoids acidic rearrangement. gla.ac.uk
Potassium permanganate (KMnO₄)Oxalic acid, 2,2-dimethyl succinic acidHarsh conditions; leads to oxidative cleavage of the molecule.

Reduction Reactions

While the oxidation of this compound is extensively studied, literature detailing the reduction of the alcohol itself, for instance, the selective hydrogenation of the isobutenyl side chain, is not prominent in the reviewed sources. The reverse reaction, the reduction of chrysanthemic acid or its esters using reagents like lithium aluminum hydride (LiAlH₄) to yield chrysanthemyl alcohol, is a common and well-documented procedure used in the synthesis of derivatives. researchgate.netresearchgate.net The selective reduction of the α,β-unsaturated aldehyde/ketone is generally challenging, as the formation of saturated aldehydes is thermodynamically favored over unsaturated alcohols. escholarship.org However, specific catalytic systems, such as CoRe/TiO₂, have shown high selectivity for hydrogenating the C=O bond in other α,β-unsaturated aldehydes, suggesting that similar selective reduction of the side chain in chrysanthemyl derivatives could be theoretically possible with appropriate catalyst design. mdpi.com

Esterification and Formation of Biologically Significant Derivatives

Esterification of the primary alcohol group is a primary pathway for creating biologically active molecules from this compound. These esters are notable for their roles as insect sex pheromones.

Esters of chrysanthemyl alcohol have been identified as key components of the sex pheromones for several species of mealybugs. researchgate.net A notable example is (1S,3R)-(−)-cis-chrysanthemyl tiglate, which has been identified as the sex pheromone of the striped mealybug, Ferrisia virgata. researchgate.net The synthesis of these pheromones typically involves a standard esterification reaction. For instance, the synthesis of (1R,3R)-chrysanthemyl (R)-2-acetoxy-3-methylbutanoate, the pheromone for the citrophilus mealybug (Pseudococcus calceolariae), is achieved by first converting (R)-2-acetoxy-3-methylbutanoic acid into its corresponding acid chloride with oxalyl chloride. researchgate.net This activated acid derivative is then reacted with the plant-derived (1R,3R)-chrysanthemol to yield the final pheromone ester. researchgate.net This general approach of activating a carboxylic acid and reacting it with chrysanthemyl alcohol is a versatile method for producing a range of pheromone esters. ird.fr

The following table lists examples of biologically significant esters derived from chrysanthemyl alcohol.

Table 2. Pheromone Esters Derived from Chrysanthemyl Alcohol
Ester Derivative NameInsect SpeciesBiological RoleReference
(1S,3R)-(−)-cis-Chrysanthemyl tiglateStriped mealybug (Ferrisia virgata)Sex Pheromone researchgate.net
(1R,3R)-Chrysanthemyl (R)-2-acetoxy-3-methylbutanoateCitrophilus mealybug (Pseudococcus calceolariae)Sex Pheromone researchgate.netresearchgate.net

Thermal and Chemical Stability Studies of this compound Derivatives

The stability of chrysanthemyl alcohol derivatives is a critical factor, particularly for their application as insecticides (pyrethroids), which require persistence in the environment.

Chemical Stability: The chrysanthemyl framework is notably sensitive to acidic conditions. gla.ac.uk Treatment of chrysanthemyl alcohol with a strong acid like fluorosulphuric acid at low temperatures leads to the formation of a bicyclic oxonium ion. rsc.org Upon quenching, this intermediate undergoes extensive decomposition and rearrangement, yielding a complex mixture of products, including various substituted tetrahydrofuran (B95107) and dihydropyran derivatives. rsc.org This highlights the inherent instability of the cyclopropane ring system under acidic catalysis. The esters, known as pyrethroids, are generally stable to aqueous hydrolysis. researchgate.net

Thermal Stability: Synthetic pyrethroid esters were developed to improve upon the poor photostability of natural pyrethrins. acs.orgwikipedia.org While more resistant to degradation by light and air, they are subject to thermal decomposition at elevated temperatures. wikipedia.org General studies on the thermal decomposition of esters indicate that pyrolysis can occur via mechanisms like six-centered decomposition, leading to the formation of an alkene and the corresponding carboxylic acid. stackexchange.com At higher temperatures, further degradation to smaller molecules occurs. stackexchange.com While specific, detailed thermal decomposition data for this compound derivatives are not widely reported, the thermal stability of nitrogen-rich heterocyclic esters has been shown to be high (up to 250 °C), suggesting that the stability of chrysanthemyl esters depends significantly on the nature of the acid moiety. nih.gov

Table of Mentioned Compounds

Table 3. List of Chemical Compounds
Compound Name
This compound
(1S-cis)-Chrysanthemic acid
Chromium trioxide
Pyridine
Potassium permanganate
Oxalic acid
2,2-dimethyl succinic acid
Lithium aluminum hydride
(1S,3R)-(−)-cis-Chrysanthemyl tiglate
(1R,3R)-Chrysanthemyl (R)-2-acetoxy-3-methylbutanoate
(R)-2-acetoxy-3-methylbutanoic acid
Oxalyl chloride
Fluorosulphuric acid
2,2,5,5-tetramethyl-3-vinyltetrahydrofuran
3,3-dimethyl-5-(2-methylprop-2-enyl)tetrahydro-furan
6,6-dimethyl-5-isopropyl-2,3-dihydropyran
3,3-dimethyl-5-(2-methylprop-1-enyl)-tetrahydrofuran
2,2,6-trimethyl-3,5-heptadien-1-ol

Microbial Enzymatic Transformations to Corresponding Acids

The biotransformation of chrysanthemyl alcohols to their corresponding chrysanthemic acids represents a significant area of research, particularly due to the stereospecific requirements for creating biologically active pyrethroid insecticides. Microbial systems, especially fungi, have been identified as effective catalysts for this oxidation process, offering high enantio- and diastereoselectivity.

The conversion is a two-step oxidation pathway. mdpi.com Initially, an alcohol dehydrogenase (ADH) catalyzes the transformation of chrysanthemyl alcohol into the intermediate, chrysanthemal. mdpi.comnih.govresearchgate.net Subsequently, an aldehyde dehydrogenase (ALDH) facilitates the oxidation of chrysanthemal to the final product, chrysanthemic acid. mdpi.comnih.govresearchgate.net This enzymatic sequence is a critical part of the natural biosynthetic pathway of pyrethrins in plants like Tanacetum cinerariifolium. mdpi.comnih.gov

Detailed research has focused on various species of the fungus Aspergillus for their ability to perform these selective oxidations on racemic mixtures of cis/trans-chrysanthemols. nih.gov These microorganisms exhibit distinct patterns of selectivity for different stereoisomers of the alcohol substrate.

Key Research Findings:

Aspergillus ochraceus (ATCC 18500): This species demonstrates complete enantioselectivity, exclusively oxidizing the (+)-stereoisomers of both cis- and trans-chrysanthemol (B1144467) to their corresponding (+)-acids. nih.gov

Aspergillus flavipes (ATCC 1030 and ATCC 11013): These strains also show complete enantioselectivity for (+)-cis-chrysanthemol. nih.gov However, their enantioselectivity for the trans-isomer is time-dependent, with a preference for oxidizing (+)-trans-chrysanthemol before the (-)-trans-chrysanthemol. nih.gov

A notable characteristic of these microbial transformations is their time-dependent diastereoselectivity. The fungal enzymes consistently oxidize the trans-stereoisomers of chrysanthemol (B1213662) at a faster rate than the cis-stereoisomers. nih.govepo.org The oxidation of the trans-alcohols is typically near completion before any significant oxidation of the cis-alcohols begins. epo.org This sequential oxidation provides a method to produce either trans- or cis-chrysanthemic acids from a racemic mixture by controlling the incubation period. For instance, with A. ochraceus, the transformation of trans-alcohols is largely finished by 35 hours, whereas the oxidation of cis-alcohols only commences after approximately 30 hours. epo.org

This enzymatic approach is advantageous as it can yield specific, optically active stereoisomers of chrysanthemic acid, which are essential precursors for synthesizing potent synthetic pyrethroids.

Data Tables

Table 1: Stereoselectivity of Aspergillus Species in the Oxidation of Chrysanthemol Isomers

The following table summarizes the observed enantioselectivity and diastereoselectivity of different Aspergillus strains when transforming a racemic mixture of chrysanthemol stereoisomers.

Microorganism StrainSubstrate IsomerSelectivityProduct
Aspergillus ochraceus ATCC 18500 (+)-trans-ChrysanthemolHigh (Complete Enantioselectivity)(+)-trans-Chrysanthemic Acid
(-)-trans-ChrysanthemolNoneNo Reaction
(+)-cis-ChrysanthemolHigh (Complete Enantioselectivity)(+)-cis-Chrysanthemic Acid
(-)-cis-ChrysanthemolNoneNo Reaction
Aspergillus flavipes ATCC 1030/11013 (+)-trans-ChrysanthemolHigh (Oxidized first)(+)-trans-Chrysanthemic Acid
(-)-trans-ChrysanthemolLower (Oxidized after (+)-trans)(-)-trans-Chrysanthemic Acid
(+)-cis-ChrysanthemolHigh (Complete Enantioselectivity)(+)-cis-Chrysanthemic Acid
(-)-cis-ChrysanthemolNoneNo Reaction

Data derived from studies on microbial oxidation. nih.gov

Table 2: Time-Dependent Oxidation of Chrysanthemol Isomers

This table illustrates the sequential nature of the oxidation process, highlighting the period required for the transformation of trans and cis isomers by select Aspergillus species.

MicroorganismIsomer GroupApproximate Start of OxidationApproximate Completion of Oxidation
Aspergillus ochraceus ATCC 18500 trans-Isomers0 hours35 hours
cis-Isomers30 hours> 50 hours
Aspergillus flavipes ATCC 1030 trans-Isomers0 hours50 hours
cis-Isomers50 hours> 50 hours

Data based on patent information describing the microbial transformation process. epo.org

Advanced Analytical Methodologies for 1s Cis Chrysanthemyl Alcohol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of (1S-cis)-Chrysanthemyl alcohol, enabling its isolation and measurement. Gas and liquid chromatography are the principal methods employed for this purpose.

Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile compounds like chrysanthemyl alcohol found in essential oils and plant extracts. researchgate.netacademicjournals.org In this method, the sample is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. scispace.com GC analysis of essential oils from Chrysanthemum coronarium L. has successfully identified and quantified cis-chrysanthemol (B1144472) among numerous other constituents. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another vital tool, particularly for samples that are not sufficiently volatile for GC or when derivatization is not desired. nih.gov HPLC separates components in a liquid mobile phase as they pass through a column with a solid stationary phase. nih.gov It has been used to determine the composition of flavonoids and other compounds in Chrysanthemum indicum flower extracts. academicjournals.org

Table 1: Representative GC Parameters for Chrysanthemyl Alcohol Analysis

ParameterTypical SettingPurpose
Column Capillary column (e.g., TG-5MS, methylpolysiloxane)Provides a surface for the separation of compounds based on polarity and boiling point.
Injector Temperature 250°CEnsures rapid vaporization of the sample upon injection. academicjournals.org
Carrier Gas HeliumAn inert gas that carries the vaporized sample through the column. academicjournals.org
Flow Rate 1 mL/minControls the speed at which the sample moves through the column, affecting resolution. academicjournals.org
Temperature Program Initial hold at 50°C, ramp up to 210-230°CA programmed temperature gradient allows for the sequential elution of compounds with different boiling points. academicjournals.org
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Identifies and quantifies the compounds as they exit the column.

Due to the chiral nature of chrysanthemyl alcohol, assessing its enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. americanpharmaceuticalreview.com Chiral chromatography, especially enantioselective HPLC, is the gold standard for separating enantiomers. nih.govamericanpharmaceuticalreview.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. nih.govnih.gov

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and effective for separating a broad range of chiral molecules, including alcohols. mdpi.comresearchgate.net The choice of mobile phase—whether normal-phase, reversed-phase, or polar organic—can be optimized to achieve the best resolution for the specific enantiomeric pair. nih.gov The successful separation of chrysanthemyl alcohol derivatives has been achieved using HPLC with a chiral stationary phase column, confirming the identity and stereochemistry of the specific isomer. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Table 2: Expected ¹H-NMR Chemical Shift Regions for this compound

Proton GroupExpected Chemical Shift (ppm)Rationale
Hydroxyl (-OH) Variable (typically 2.0 - 2.5)Prone to hydrogen bonding and chemical exchange; often appears as a broad singlet. libretexts.org
Hydroxymethyl (CH₂OH) ~3.4 - 3.7Deshielded by the adjacent electronegative oxygen atom. libretexts.org
Vinyl (=CH-) ~4.8 - 5.2Located on a double bond, resulting in a downfield shift.
Cyclopropane (B1198618) Ring (CH) ~0.8 - 1.8Protons on a strained ring system, appearing in the aliphatic region.
Vinyl Methyls (=C(CH₃)₂) ~1.6 - 1.7Methyl groups attached to the double bond.
Gem-dimethyl on Ring (C(CH₃)₂) ~1.0 - 1.1Methyl groups attached to the cyclopropane ring.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov When coupled with Gas Chromatography (GC-MS), it provides both separation and identification capabilities. researchgate.net As components like this compound elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. researchgate.netacademicjournals.org This technique is instrumental in identifying chrysanthemyl alcohol and its derivatives in complex natural extracts from various Chrysanthemum species. researchgate.netresearchgate.net

Optical Rotation and Circular Dichroism for Absolute Configuration Determination

While NMR and MS can determine the chemical structure and relative stereochemistry, chiroptical techniques are required to establish the absolute configuration of a chiral molecule like this compound. wikipedia.org

Optical rotation, measured using a polarimeter, is the rotation of the plane of polarized light by a chiral substance. masterorganicchemistry.com Enantiomers rotate light by equal magnitudes but in opposite directions (dextrorotatory (+) or levorotatory (-)). masterorganicchemistry.com The specific rotation is a standardized physical constant for a chiral compound. masterorganicchemistry.comyoutube.com While this value can confirm that a sample is optically active, it does not, on its own, definitively establish the R/S configuration without comparison to a known standard. masterorganicchemistry.com

Circular Dichroism (CD) spectroscopy is a more powerful technique for determining absolute configuration. mtoz-biolabs.comnih.gov CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for the possible enantiomers (e.g., the (1S,3R) and (1R,3S) configurations), the true absolute configuration can be unambiguously assigned. mtoz-biolabs.comnih.gov

Table 3: Comparison of Chiroptical Techniques for Stereochemical Analysis

TechniquePrincipleInformation ProvidedApplication to this compound
Optical Rotation Measures the angle of rotation of plane-polarized light by a chiral sample. masterorganicchemistry.comMagnitude and direction (+/-) of optical activity; enantiomeric excess. scispace.comConfirms the sample is chiral and not a racemic mixture. The sign of rotation helps identify the enantiomer if a standard is known.
Circular Dichroism (CD) Measures the difference in absorption of left- and right-circularly polarized light. mtoz-biolabs.comA spectrum that is a unique fingerprint of the molecule's 3D structure.Used to determine the absolute configuration (e.g., 1S) by comparing the experimental spectrum to theoretical calculations. nih.gov

Academic Investigations into the Biological Significance of 1s Cis Chrysanthemyl Alcohol

Ecological Roles in Plant Defense

(1S-cis)-Chrysanthemyl alcohol is a key component within the complex chemical defense system of plants, particularly in species of the Asteraceae family like Tanacetum cinerariifolium. While it primarily functions as a metabolic intermediate, its existence is integral to the synthesis of potent defensive compounds that protect the plant from a range of biological threats.

Contribution to Resistance Against Herbivory and Pathogen Attack

Plants produce a vast array of secondary metabolites that are not essential for growth but are crucial for survival, serving to deter herbivores and inhibit pathogen growth wikipedia.orgnih.govnih.gov. The defensive role of this compound is primarily indirect, as it is a precursor to the pyrethrins (B594832), a class of powerful natural insecticides. The production of pyrethrins in plants like T. cinerariifolium is a well-established defense against insect herbivory portlandpress.com.

Research has shown that pyrethrin accumulation in the plant's vegetative tissues can be induced by external stressors. For instance, mechanical wounding and exposure to specific volatile organic compounds (VOCs) have been observed to increase pyrethrin levels in plants grown in controlled environments, suggesting an active defense response to herbivore damage nih.govmdpi.com. This indicates that the biosynthetic pathway, in which this compound is a crucial step, is activated as a direct response to herbivore threats.

Furthermore, various species of Chrysanthemum produce essential oils and extracts that exhibit significant antifungal properties. Studies have demonstrated the efficacy of these extracts against various agricultural pathogens researchgate.net. For example, ethanol extracts of Chrysanthemum segetum leaves have shown antifungal activity against Candida albicans and Pityrosporum ovale researchgate.net. While these studies often analyze the entire extract, the presence of terpenoids like chrysanthemyl alcohol and its derivatives is central to this defensive chemistry. The antifungal activity of these compounds helps protect the plant from pathogenic microbial infections.

Role as a Key Intermediate in Pyrethrin Biosynthesis

The most well-documented biological role of this compound is its function as a pivotal intermediate in the biosynthesis of pyrethrins, a group of six related esters renowned for their insecticidal properties mdpi.commdpi.com. The elucidation of this pathway is a significant area of research, as it holds the key to enhancing the production of these valuable natural pesticides.

Pathway Elucidation and Intermediary Metabolism

The biosynthesis of pyrethrins involves two separate pathways that create an acid moiety and an alcohol moiety, which are ultimately joined by an ester bond. This compound is a key intermediate in the formation of the acid portion, specifically chrysanthemic acid.

The pathway begins with the enzyme chrysanthemyl diphosphate (B83284) synthase (CDS), which catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CDP) mdpi.comresearchgate.net. The CDS enzyme can also facilitate the subsequent hydrolysis of the diphosphate group to yield free chrysanthemyl alcohol researchgate.net. This alcohol then undergoes a two-step oxidation process to become chrysanthemic acid. First, an alcohol dehydrogenase (ADH2) oxidizes chrysanthemol (B1213662) to chrysanthemal portlandpress.commdpi.comresearchgate.net. Following this, an aldehyde dehydrogenase (ALDH1) catalyzes the oxidation of chrysanthemal to the final chrysanthemic acid portlandpress.commdpi.comresearchgate.net. This acid moiety is then activated with Coenzyme A before being esterified with one of the rethrolone alcohols to form the final pyrethrin I molecule researchgate.net.

The key enzymes and transformations in this part of the pathway are summarized below:

PrecursorEnzymeProductTransformation
Dimethylallyl Diphosphate (DMAPP)Chrysanthemyl Diphosphate Synthase (CDS)Chrysanthemyl Diphosphate (CDP)Condensation
Chrysanthemyl Diphosphate (CDP)Chrysanthemyl Diphosphate Synthase (CDS) / PhosphataseChrysanthemyl AlcoholHydrolysis
Chrysanthemyl AlcoholAlcohol Dehydrogenase 2 (TcADH2)ChrysanthemalOxidation
ChrysanthemalAldehyde Dehydrogenase 1 (TcALDH1)Chrysanthemic AcidOxidation

Significance in Natural Insecticide Production Research

Pyrethrins are highly sought after as natural insecticides due to their potent activity against insects, low toxicity to mammals, and rapid biodegradability oup.com. However, their extraction from pyrethrum flowers is costly. Consequently, there is significant research interest in metabolic engineering to produce these compounds in other host organisms, such as microbes or different crop plants nih.gov.

A thorough understanding of the pyrethrin biosynthetic pathway, including the precise roles of intermediates like this compound and the enzymes that act upon it, is fundamental to these efforts researchgate.net. By identifying the genes that code for enzymes like CDS, ADH2, and ALDH1, scientists can attempt to transfer this genetic machinery into more easily cultivated plants or microorganisms nih.gov. This could lead to a more sustainable and cost-effective supply of pyrethrins, meeting the growing demand for environmentally friendly pest control solutions in agriculture portlandpress.com.

Research into Pheromone Chemistry

Beyond its role within the plant, the chrysanthemyl alcohol structure is also utilized by insects for chemical communication. Specific esters derived from chrysanthemyl alcohol function as potent sex pheromones, making this compound a valuable precursor in the synthesis of tools for pest management.

Precursor for Insect Sex Pheromones

Esters of chrysanthemyl alcohol have been identified as the primary components of sex pheromones for several species of mealybugs (family Pseudococcidae), which are significant agricultural pests researchgate.net. The precise stereochemistry of the molecule is critical for its biological activity.

One of the most notable examples is the sex pheromone of the striped mealybug, Ferrisia virgata, a pest of numerous crops worldwide scalenet.infowikipedia.orgufl.edu. The pheromone was identified as (1S,3R)-(-)-cis-chrysanthemyl tiglate nih.govresearchgate.net. In field and greenhouse bioassays, this specific cis-isomer was highly attractive to adult male mealybugs, while other stereoisomers showed little to no activity nih.govresearchgate.net. This discovery highlights the importance of the cis-configuration of the chrysanthemyl alcohol precursor for synthesizing biologically active pheromones for this species.

Other mealybug species also utilize chrysanthemyl esters as pheromones. For instance, chrysanthemyl 2-acetoxy-3-methylbutanoate has been identified as the sex pheromone of the citrophilus mealybug, Pseudococcus calceolariae researchgate.net. The ability to synthesize these specific pheromone molecules, using chrysanthemyl alcohol as a starting material, is crucial for developing lures used in monitoring traps and for mating disruption strategies in integrated pest management programs researchgate.netnih.gov.

The table below lists examples of insect pheromones derived from chrysanthemyl alcohol:

Insect SpeciesCommon NamePheromone Compound
Ferrisia virgataStriped Mealybug(1S,3R)-(-)-cis-Chrysanthemyl tiglate
Pseudococcus calceolariaeCitrophilus MealybugChrysanthemyl 2-acetoxy-3-methylbutanoate

Stereospecificity in Pheromone Activity and Recognition

The biological activity of pheromones is often highly dependent on the specific stereochemistry of the molecule, a phenomenon known as stereospecificity. The precise three-dimensional arrangement of atoms is critical for the molecule to bind effectively to receptor sites in the target insect's antennae, triggering a behavioral response. Research into esters of chrysanthemyl alcohol has provided clear examples of this principle.

An important discovery in this area is the identification of (1S,3R)-(-)-cis-chrysanthemyl tiglate as the sex pheromone of the striped mealybug, Ferrisia virgata nih.govresearchgate.net. Derivatives of chrysanthemic acid, which has four possible stereoisomers, are well-known components of natural pyrethroid insecticides, with most of these having the (1R,3R)-trans configuration nih.gov. However, the pheromone for F. virgata possesses the less common cis configuration nih.gov.

Bioassays have demonstrated a strong stereospecific response. Greenhouse trapping experiments revealed that the (1S,3R)-enantiomer of cis-chrysanthemyl tiglate strongly attracted adult male mealybugs. nih.govresearchgate.net. In contrast, the other enantiomers of the molecule exhibited only weak activity, underscoring that the precise stereoisomer is essential for effective pheromone recognition and attraction in this species nih.govresearchgate.net. This finding is significant as it represents the first report of a chrysanthemic acid-related structure with a cis configuration being identified as a pheromone from an arthropod nih.gov. The critical nature of using the correct stereoisomer is paramount for the efficacy of pheromone-based insect trapping systems researchgate.net.

Table 1: Pheromone Activity of cis-Chrysanthemyl Tiglate Stereoisomers on Ferrisia virgata

StereoisomerObserved BioactivitySource
(1S,3R)-(-)-cis-Chrysanthemyl tiglateStrong attraction of adult males nih.govresearchgate.net
Other enantiomersWeak activity nih.govresearchgate.net

Studies on Antimicrobial Properties (e.g., against Escherichia coli)

Scientific literature from the conducted searches does not provide specific studies detailing the antimicrobial properties of this compound against Escherichia coli. While the broader class of phytochemicals found in Chrysanthemum species are noted for general antibacterial activities, dedicated research isolating and testing the specific efficacy of the this compound isomer against E. coli is not prominently documented.

Research on Molecular Interactions (e.g., binding affinity to SARS-CoV-2 Mpro)

There is no available research in the search results that investigates the molecular interactions or binding affinity of this compound specifically with the main protease (Mpro) of SARS-CoV-2. Studies on the inhibition of SARS-CoV-2 Mpro have focused on other classes of compounds, and this compound has not been identified as a subject of this specific line of inquiry.

Future Research Directions and Unexplored Avenues for 1s Cis Chrysanthemyl Alcohol

Elucidation of Remaining Unidentified Enzymes in Biosynthetic Pathways

The biosynthetic pathway of pyrethrins (B594832), which originates from precursors like (1S-cis)-chrysanthemyl alcohol, is a complex process involving multiple enzymatic steps. researchgate.net While significant progress has been made in identifying key enzymes, several steps remain uncharacterized, presenting a critical area for future research. The complete elucidation of these pathways is essential for understanding how plants like Tanacetum cinerariifolium produce these valuable compounds and for enabling their transfer into engineered production systems. researchgate.netportlandpress.com

A primary challenge is the identification of enzymes responsible for specific, often elusive, reactions. For instance, while the core pathway for the chrysanthemic acid moiety is relatively well-understood, questions remain regarding the initial lipid source for the alcohol moieties of pyrethrins and the precise site of their degradation. portlandpress.com Furthermore, some enzymatic activities have been inferred, but the specific genes encoding the responsible proteins have not been conclusively identified or functionally verified through methods like gene knockout experiments. portlandpress.com Research indicates that for other parts of the pyrethrin molecule, such as the rethrolone moieties, key enzymes responsible for jasmone (B1672801) and cinerolone biosynthesis are still unknown. nih.gov This highlights a general need for more comprehensive discovery-based research, including transcriptomics, proteomics, and metabolomics, to identify all participating enzymes.

Future research should prioritize:

Functional Genomics: Employing techniques like RNA-seq and co-expression analysis in T. cinerariifolium to identify candidate genes that are highly expressed in tissues where pyrethrin biosynthesis occurs. researchgate.netnih.gov

Enzyme Characterization: In vitro expression and characterization of candidate enzymes to confirm their specific catalytic functions in the pathway leading from chrysanthemyl diphosphate (B83284) to chrysanthemyl alcohol and its subsequent conversion to chrysanthemic acid.

Gene Knockout and Silencing: Using CRISPR/Cas9 or RNAi technologies to silence candidate genes in T. cinerariifolium to provide definitive in vivo evidence of their role in the biosynthesis of chrysanthemyl alcohol and its derivatives. portlandpress.com

Table 1: Key Enzymatic Steps in the Biosynthesis of the Chrysanthemic Acid Moiety and Areas for Further Research

Biosynthetic StepKnown Enzyme(s)Research Gap / Unexplored Avenue
Formation of Chrysanthemyl DiphosphateChrysanthemyl Diphosphate Synthase (CDS)Investigating the regulation of CDS expression and activity to understand flux control. nih.gov
Conversion of Chrysanthemyl Diphosphate to Chrysanthemyl AlcoholPutative PhosphatasesThe specific phosphatase(s) responsible for this dephosphorylation step are not definitively identified.
Oxidation of Chrysanthemyl Alcohol to ChrysanthemaldehydeAlcohol Dehydrogenase (e.g., TcADH2)Exploring the existence of isoenzymes and their substrate specificity. portlandpress.com
Oxidation of Chrysanthemaldehyde to Chrysanthemic AcidAldehyde Dehydrogenase (e.g., TcALDH1)Characterizing the kinetic properties and regulatory mechanisms of the specific ALDH involved. portlandpress.com

Advanced Stereochemical Control in De Novo Synthesis

The biological activity of pyrethrins is highly dependent on their stereochemistry, making the stereoselective synthesis of precursors like this compound a significant challenge in organic chemistry. fiveable.merijournals.com Achieving precise control over the two chiral centers and the cis-configuration of the cyclopropane (B1198618) ring is crucial. While various synthetic routes have been developed, future research must focus on more efficient, scalable, and environmentally benign methods that provide high stereochemical purity. rijournals.com

Advancements in asymmetric catalysis offer promising avenues. The development of novel chiral catalysts, including transition metal complexes and organocatalysts, could enable the direct and highly enantioselective synthesis of the chrysanthemyl backbone. Strategies could involve:

Asymmetric Cyclopropanation: Designing new catalysts for the reaction between a suitable diene and a diazo compound to form the cyclopropane ring with high diastereoselectivity and enantioselectivity.

Chiral Resolution: Developing more efficient enzymatic or kinetic resolution techniques to separate stereoisomers from a racemic mixture of chrysanthemyl alcohol or its precursors.

Substrate-Controlled Synthesis: Utilizing chiral auxiliaries attached to the starting material to direct the stereochemical outcome of key bond-forming reactions. fiveable.me

The exploration of novel synthetic strategies, such as those involving base-promoted opening of epoxides or radical-based xanthate transfer reactions, could also lead to new pathways with improved stereochemical control. researchgate.netresearchgate.net

Table 2: Comparison of Potential Strategies for Stereochemical Control

StrategyPrinciplePotential Future Research Focus
Asymmetric CatalysisUse of a chiral catalyst to create the desired stereoisomer preferentially.Development of novel earth-abundant metal catalysts or organocatalysts for improved cost-effectiveness and sustainability. rijournals.com
Enzymatic Synthesis/ResolutionEmploying isolated enzymes (e.g., lipases, esterases) to selectively react with one stereoisomer.Enzyme engineering and directed evolution to create biocatalysts with higher selectivity and stability for chrysanthemyl precursors.
Chiral Pool SynthesisStarting from a naturally occurring chiral molecule that already contains some of the required stereocenters.Identifying novel, readily available starting materials from the chiral pool to shorten synthetic routes.
Chiral AuxiliariesTemporarily attaching a chiral group to the substrate to guide the stereochemistry of a reaction.Designing recyclable and highly effective chiral auxiliaries to improve atom economy. fiveable.me

Optimization of Biotechnological Production via Metabolic Engineering

The production of this compound and its derivatives through extraction from plants is often inefficient and subject to environmental variability. Metabolic engineering of microorganisms or plant cell cultures offers a promising alternative for sustainable and scalable production. researchgate.netnih.gov Future research in this area will be critical for developing commercially viable biotechnological processes.

The primary goal is to engineer a host organism (such as Saccharomyces cerevisiae or Escherichia coli) to efficiently convert a simple carbon source, like glucose, into chrysanthemyl alcohol. This involves the heterologous expression of the entire biosynthetic pathway. Key areas for optimization include:

Pathway Engineering: Introducing and optimizing the expression of all necessary biosynthetic genes from T. cinerariifolium. This includes addressing potential bottlenecks by fine-tuning enzyme expression levels. nih.gov

Precursor Supply: Enhancing the endogenous metabolic pathways of the host organism to increase the supply of precursor molecules, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Transcription Factor Engineering: Overexpressing specific transcription factors, such as those from the MYB family, that have been shown to positively regulate pyrethrin biosynthesis genes. researchgate.net

Host Strain Improvement: Using systems biology approaches and genome editing tools like CRISPR/Cas9 to eliminate competing metabolic pathways and improve the host's tolerance to the final product. nih.govdss.go.th

Co-expression of multiple rate-limiting enzymes and regulatory genes is often the most effective approach to significantly increase the biosynthesis of complex plant metabolites. nih.gov

Table 3: Metabolic Engineering Strategies for Enhanced Production

StrategyTargetPotential Host OrganismUnexplored Avenue
Gene OverexpressionKey rate-limiting enzymes (e.g., CDS, TcADH2, TcALDH1). portlandpress.comS. cerevisiae, E. coliUsing dynamic regulatory circuits to control gene expression in response to cell density or substrate availability.
Pathway BalancingRelative expression levels of all pathway enzymes.S. cerevisiaeDeveloping sophisticated synthetic biology toolkits for precise and tunable control of each gene in the pathway.
Gene Silencing/EditingEnzymes of competing metabolic pathways that drain precursors.Yarrowia lipolytica, Synechocystis sp. rsc.orgApplying CRISPR interference (CRISPRi) for multiplexed and reversible gene silencing to rapidly prototype engineered strains.
Regulator ManipulationEndogenous or heterologous transcription factors that control the biosynthetic pathway. researchgate.netT. cinerariifolium cell cultureIdentifying and utilizing novel transcription factors that act as master regulators of the entire pyrethrin pathway.

Exploration of Novel Derivatives and Their Academic Relevance

While this compound is primarily known as a precursor to insecticides, its unique cyclopropane structure makes it an attractive scaffold for the synthesis of novel compounds with potentially diverse biological activities. Research has already indicated that related compounds possess anti-inflammatory properties. medchemexpress.com The exploration of new derivatives is an academically rich field that could lead to new chemical probes, pharmaceuticals, or agrochemicals.

Future research should focus on the synthetic modification of the alcohol functional group to create libraries of new molecules. This could involve:

Esterification and Etherification: Synthesizing a wide range of esters and ethers to probe structure-activity relationships (SAR). This could lead to derivatives with enhanced insecticidal potency, altered spectra of activity, or improved environmental stability. flinders.edu.au

Bioisosteric Replacement: Replacing the alcohol group with other functional groups (e.g., thiols, amines) to investigate the importance of the hydroxyl moiety for biological activity.

Click Chemistry: Using the alcohol as a handle to attach larger molecules, such as fluorescent dyes or affinity tags, creating chemical probes to study biological targets.

The academic relevance of this research lies in understanding how the stereochemistry and functionality of the chrysanthemyl scaffold contribute to biological interactions. Feeding experiments with labeled derivatives can also continue to shed light on biosynthetic pathways.

Table 4: Potential Derivatives of this compound and Their Academic Relevance

Derivative ClassSynthetic ModificationPotential Academic Application
Novel EstersReaction with diverse carboxylic acids.Structure-activity relationship (SAR) studies for new agrochemicals; discovery of novel anti-inflammatory or antimicrobial agents. medchemexpress.com
CarbamatesReaction with isocyanates.Exploration of enzyme inhibitory activity (e.g., acetylcholinesterase inhibitors).
GlycosidesEnzymatic or chemical glycosylation.Improving water solubility and modifying bioavailability for pharmaceutical or agrochemical applications.
Fluorescent ProbesAttachment of a fluorophore via an ether or ester linkage.Visualizing the localization of the molecule within cells or tissues to study its mechanism of action.

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of (1S-cis)-chrysanthemyl alcohol in Chrysanthemum cinerariaefolium, and how is it experimentally validated?

  • Methodology :

  • Enzyme isolation : Purify chrysanthemyl diphosphate synthase (CPPase) from immature flowers using affinity chromatography (e.g., Ni²⁺-charged resin for His-tagged recombinant CPPase) .
  • In vitro assays : Incubate dimethylallyl diphosphate (DMAPP) with recombinant CPPase, followed by alkaline phosphatase treatment to hydrolyze diphosphate esters. Analyze products via GC-MS to confirm chrysanthemyl alcohol structure .
  • Isotopic labeling : Use [¹⁴C]-DMAPP to trace incorporation into chrysanthemyl alcohol in cell-free extracts .

Q. Which analytical techniques are most reliable for characterizing this compound stereoisomers?

  • Methodology :

  • Chromatography : Employ chiral GC or HPLC columns with polar stationary phases (e.g., β-cyclodextrin) to separate cis/trans isomers .
  • Spectroscopy : Use FT-IR to identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹) and compare with reference spectra .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ at m/z 169.1594) and fragmentation patterns .

Q. How does the cis configuration of chrysanthemyl alcohol influence its bioactivity compared to trans isomers?

  • Methodology :

  • Toxicity assays : Compare LD₅₀ values of cis vs. trans isomers in Daphnia magna or insect models using OECD guidelines .
  • Metabolic studies : Radiolabel isomers and track absorption/elimination rates in vivo via scintillation counting .
  • Enzyme kinetics : Measure inhibition constants (Kᵢ) of isomers against target enzymes (e.g., acetylcholinesterase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology :

  • Meta-analysis : Apply PRISMA guidelines to systematically review literature, focusing on variables like isomer purity (>98% by GC), solvent systems, and assay endpoints .
  • Replication studies : Reproduce key experiments under standardized conditions (e.g., ISO 17025-accredited labs) with inter-laboratory validation .
  • Open data practices : Share raw chromatograms and spectral data via repositories like PubChem or Zenodo to enable independent verification .

Q. What experimental strategies optimize the enzymatic synthesis of this compound in heterologous systems?

  • Methodology :

  • Codon optimization : Redesign the CPPase gene (CcCPP) for expression in E. coli using tools like GeneArt, ensuring proper folding in bacterial hosts .
  • Directed evolution : Use error-prone PCR to generate CPPase mutants; screen for enhanced activity via high-throughput microplate assays .
  • Cofactor engineering : Supplement cultures with Mg²⁺ (5–10 mM) to stabilize DMAPP binding and improve reaction yields .

Q. How do preanalytical factors (e.g., storage temperature, anticoagulants) affect the stability of this compound in biological matrices?

  • Methodology :

  • Stability testing : Spike plasma/serum with the compound and store at -20°C, 4°C, and 25°C. Quantify degradation via LC-MS/MS at intervals (0, 24, 72 hrs) .
  • Anticoagulant comparison : Use EDTA, heparin, and citrate tubes to assess matrix effects on recovery rates (%RSD <15%) .
  • Freeze-thaw cycles : Evaluate integrity after 3–5 cycles; report % recovery using isotopically labeled internal standards (e.g., d₃-chrysanthemyl alcohol) .

Q. What role does this compound play in plant-insect interactions, and how is this studied ecologically?

  • Methodology :

  • Field experiments : Apply synthetic chrysanthemyl alcohol to Chrysanthemum plants and monitor herbivore deterrence (e.g., aphid colonization rates) .
  • Gene silencing : Use RNAi to downregulate CcCPP in planta and observe changes in terpene profiles via headspace SPME-GC-MS .
  • Electrophysiology : Perform single-sensillum recordings on insect antennae to test neuronal responses to volatiles .

Data Presentation Guidelines

  • Tabular Data : Include retention times (GC), spectral peaks (FT-IR), and enantiomeric excess (%ee) in supplementary materials .
  • Statistical Reporting : Use Cohen’s d for effect sizes in bioactivity comparisons and ANOVA for multi-group analyses .
  • Ethical Compliance : Adhere to NIAAA guidelines for alcohol-related research, including Certificates of Confidentiality and informed consent protocols for human studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.